![molecular formula C20H26N4O3 B5612532 4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5612532.png)
4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction This section typically introduces the class of compounds to which "4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone" belongs, highlighting their relevance in medicinal chemistry and chemical research. Piperazine derivatives, for example, are known for their central nervous system activity, including acting as serotonin receptor antagonists or agonists, depending on their structural configuration and substitution patterns.
Synthesis Analysis The synthesis of similar piperazine derivatives often involves multi-step chemical reactions, starting from basic chemical entities and proceeding through intermediate compounds. For example, 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine derivatives are prepared using a key synthon via 1,3-dipolar cycloaddition reactions with appropriate hydrazonyl chlorides, leading to various substituted pyrazoles linked via a piperazine moiety (Mekky & Sanad, 2020).
Molecular Structure Analysis The molecular structure, especially the conformation of the piperazine ring and its substituents, plays a significant role in the biological activity and chemical behavior of these compounds. For instance, in the structure of 3-hydroxy-6-methyl-2-[4-(3-trifluoromethylphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one, the piperazine ring exhibits an almost perfect chair conformation, which is crucial for its interaction with biological targets (Köysal, Işık & Aytemi̇r, 2004).
Chemical Reactions and Properties Piperazine compounds can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitutions, depending on the functional groups present. These reactions can significantly alter their chemical and biological properties.
Physical Properties Analysis The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals how the piperazine ring adopts a chair conformation, affecting its physical characteristics and reactivity (Faizi, Ahmad & Golenya, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(2-ethoxyethyl)-5-methylpyrazole-3-carbonyl]-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-4-27-12-11-24-18(13-16(3)21-24)20(26)22-9-10-23(19(25)14-22)17-7-5-15(2)6-8-17/h5-8,13H,4,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCYZSJVWGLNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=CC(=N1)C)C(=O)N2CCN(C(=O)C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5612454.png)
![(1S*,5R*)-3-[(3-chlorophenoxy)acetyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5612464.png)
![3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5612468.png)
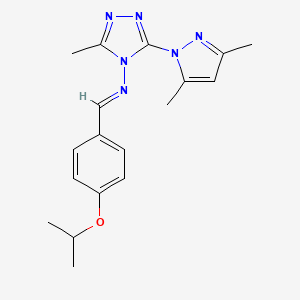
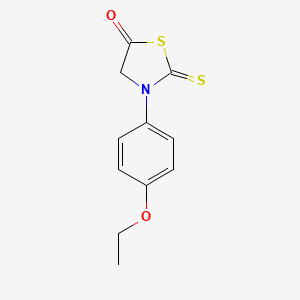
![N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5612487.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5612495.png)
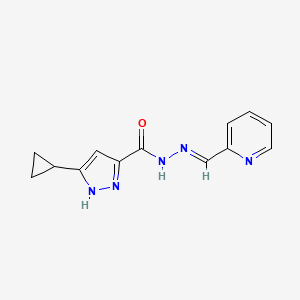
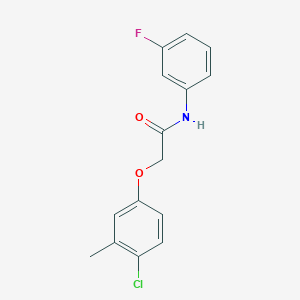
![8-[N-(4-fluorobenzyl)-N-methylglycyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5612512.png)
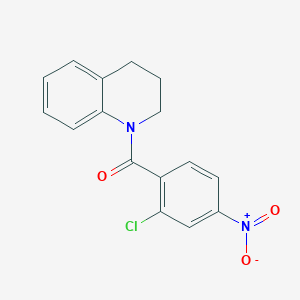
![4-{[(4-methoxybenzyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5612524.png)
![N'-[4-(diethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5612537.png)
![1-(4-fluoro-3-methoxybenzyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5612544.png)